Iopanoic acid, (+)-

Description

BenchChem offers high-quality Iopanoic acid, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iopanoic acid, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

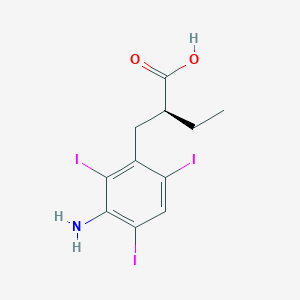

2D Structure

3D Structure

Properties

CAS No. |

17879-96-8 |

|---|---|

Molecular Formula |

C11H12I3NO2 |

Molecular Weight |

570.93 g/mol |

IUPAC Name |

(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1 |

InChI Key |

OIRFJRBSRORBCM-YFKPBYRVSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Isomeric SMILES |

CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Synonyms |

Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)- |

Origin of Product |

United States |

Historical Context of Iopanoic Acid Research and Scientific Development

Iopanoic acid was first introduced in 1951 as an oral cholecystographic agent, a substance used to visualize the gallbladder and biliary system through X-ray imaging. oup.comnih.govjcpres.com Its development marked a significant improvement over previous contrast media, offering fewer side effects. oup.com The high iodine content, approximately 66.68% by weight, is central to its function as a radiopaque agent. rsna.org When ingested, iopanoic acid is absorbed from the intestines, taken up by the liver, and then concentrated in the gallbladder, allowing for clear radiographic images. ontosight.aiwikipedia.orgpatsnap.com This made it a cornerstone for diagnosing gallbladder diseases for many decades. oup.comnih.gov

The application of iopanoic acid, under the trade name Telepaque, became a standard procedure in cholecystography. nih.govrsna.orgpatsnap.com Clinical studies in the 1950s demonstrated its efficacy and wide margin of safety for opacifying the gallbladder. rsna.org However, with the advent of newer imaging technologies like ultrasound and computed tomography (CT) scans, the use of iopanoic acid for cholecystography has diminished. nih.govpatsnap.com Despite this shift in clinical application, the unique properties of iopanoic acid have maintained its relevance in scientific research.

Contemporary Relevance of Iopanoic Acid in Mechanistic Investigations

The contemporary significance of iopanoic acid in research stems primarily from its well-characterized effects on thyroid hormone metabolism. patsnap.comwikipedia.org It is a potent inhibitor of the deiodinase enzymes, specifically type 1 (DIO1) and type 2 (DIO2). wikipedia.orgnih.gov These enzymes are crucial for the conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3). patsnap.com This inhibitory action has made iopanoic acid a valuable tool for studying the physiological roles of deiodinases and the consequences of their inhibition. nih.govresearchgate.net

Interestingly, further research has revealed that iopanoic acid is not only an inhibitor but also a substrate for type 1 deiodinase. wikipedia.orgoup.com Studies using nonradioactive iodide-release assays and liquid chromatography-tandem mass spectrometry have confirmed that DIO1 can metabolize iopanoic acid. oup.com This dual role as both an inhibitor and a substrate adds a layer of complexity to its mechanism of action and provides a unique model for studying enzyme-substrate interactions.

The ability of iopanoic acid to modulate thyroid hormone levels has also led to its investigation in various research models. For instance, it has been used in studies with Xenopus laevis (African clawed frog) tadpoles to understand the role of deiodinases in amphibian metamorphosis, a process highly dependent on thyroid hormones. nih.govnih.gov These studies help to characterize the mechanistic links between deiodinase inhibition and developmental outcomes. nih.gov

Overview of Key Academic Research Domains Pertaining to Iopanoic Acid

Chemoenzymatic Synthesis of Iopanoic Acid Enantiomers

The preparation of individual enantiomers of iopanoic acid has been successfully achieved through chemoenzymatic methods, which leverage the stereoselectivity of enzymes for chiral resolution. One prominent strategy involves the enzyme-catalyzed hydrolysis of racemic precursors. Research has shown that the two enantiomers of iopanoic acid can be prepared with an enantiomeric excess greater than 90% through the hydrolysis of specific ester precursors. researchgate.net

Among the various enzymes tested for this purpose, chymotrypsin (B1334515) and Lipase PS have demonstrated the highest selectivity. researchgate.netmolaid.com The stereochemical result of the lipase-catalyzed hydrolysis is highly dependent on the structure of the substrate, specifically the size of the alkyl group at the chiral center and the nature of substituents on the aromatic ring. researchgate.net

Another chemoenzymatic approach focuses on the stereoselective synthesis of the (S)-enantiomer. polimi.it This method utilizes the baker's yeast-mediated reduction of an enone precursor, which yields the almost optically pure saturated ketone (S)-29, a key intermediate in the synthesis of (S)-iopanoic acid, with a 56% yield. polimi.it Further research has explored the use of isolated ene-reductases (OYE1-3) to improve this transformation, demonstrating the versatility of biocatalysis in accessing specific stereoisomers of iopanoic acid. researchgate.netpolimi.it

Table 1: Enzymes in the Chemoenzymatic Synthesis of Iopanoic Acid Enantiomers

| Enzyme | Method | Application | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Chymotrypsin | Hydrolysis of racemic ester precursors | Preparation of both enantiomers | High selectivity | researchgate.netmolaid.com |

| Lipase PS | Hydrolysis of racemic ester precursors | Preparation of both enantiomers | High selectivity; outcome dependent on substrate structure | researchgate.netmolaid.com |

| Baker's Yeast | Reduction of enone precursor | Stereoselective synthesis of (S)-iopanoic acid intermediate | 56% yield, nearly optically pure | polimi.it |

| Ene-reductases (OYE1-3) | Reduction of enone precursor | Stereoselective synthesis of (S)-iopanoic acid intermediate | High yield and optical purity | researchgate.netpolimi.it |

Radiosynthesis and Isotopic Labeling Methodologies for Iopanoic Acid

The ability to label iopanoic acid with radioisotopes, particularly radioiodine, is crucial for its use in nuclear medicine imaging and research.

Isotope Exchange Techniques in Pivalic Acid Media

A highly effective method for the radioiodination of iopanoic acid and its derivatives is isotope exchange in a melt of pivalic acid. umich.eduresearchgate.net This technique facilitates the exchange of a stable iodine atom on the aromatic ring with a radioisotope, such as ¹²⁵I. The reaction is typically performed by heating the substrate with Na¹²⁵I in molten pivalic acid. umich.edugoogle.com

This method has been used to radioiodinate a variety of aryl iodides, including iopanoic acid and its esters, with radiochemical yields ranging from 55-99%. umich.edu The reaction conditions are generally robust, with the process often complete within one hour at 155°C, causing minimal decomposition of the substrate. umich.eduresearchgate.net For iopanoic acid specifically, radioiodination was found to be essentially complete in just 10 minutes at 155°C. umich.edu The pivalic acid melt serves as both a solvent and an acid catalyst, enhancing the reaction rate. umich.edu

Table 2: Radioiodination of Iopanoic Acid via Isotope Exchange in Pivalic Acid Melt

| Substrate | Temperature (°C) | Time | Radiochemical Yield (%) | Reference |

|---|---|---|---|---|

| Iopanoic acid | 155 | 10 min | ~100 | umich.edu |

| Iopanoic acid | 100 | 60 min | 84 | umich.edu |

| General Aryl Iodides | 155 | 1 hr | 55-99 | umich.edu |

Chemical Derivatization Pathways for Iopanoic Acid and Analogs

The chemical structure of iopanoic acid, featuring both a primary amine and a carboxylic acid group, provides versatile handles for chemical modification. oup.comresearchgate.net These derivatization pathways allow for the synthesis of analogs with altered properties or the development of targeted research probes.

Butyrylation of Amine Groups (e.g., Conversion to Tyropanoate Acid)

A key derivatization of iopanoic acid is the butyrylation of its primary amine group to form tyropanoate acid. nih.govnih.gov This modification was historically developed to create a cholecystographic agent with different properties. nih.govnih.gov The synthesis is achieved by heating iopanoic acid with butyric anhydride (B1165640) at 70-80°C for two hours. nih.gov This straightforward chemical transformation results in an 84% yield of tyropanoic acid, which can then be converted to its more water-soluble sodium salt, tyropanoate sodium, by adding methanolic sodium hydroxide. nih.gov

Structural Modifications for Research Probe Development

The structural scaffold of iopanoic acid has been exploited to develop novel probes for medical imaging and biological research. Its tri-iodinated phenyl ring is a valuable feature for creating agents for computed tomography (CT) and other imaging modalities. nih.govnih.gov

One strategy involves the esterification of the carboxylic acid group. A series of sterol esters of iopanoic acid, such as cholesteryl iopanoate and pregnenolone (B344588) iopanoate, have been synthesized. nih.govnih.gov These modifications alter the compound's biodistribution, with cholesteryl iopanoate showing accumulation in the liver, adrenal cortex, and ovary. nih.gov

Modulation of Iodothyronine Deiodinase Enzyme Activity

The primary biochemical action of iopanoic acid in the context of thyroid hormone metabolism is its potent inhibition of iodothyronine deiodinases. patsnap.com These enzymes are crucial for the activation and inactivation of thyroid hormones. wikipedia.org

Iopanoic acid is recognized as a pan-inhibitor of iodothyronine deiodinases, meaning it can inhibit all three major isoenzymes: Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3). nih.gov These enzymes are seleno-proteins that play critical roles in regulating the levels of active thyroid hormone (T3) in the body. nih.gov DIO1 and DIO2 are responsible for the activation of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3), while DIO3 primarily inactivates both T4 and T3. wikipedia.org By inhibiting these enzymes, iopanoic acid can significantly alter thyroid hormone homeostasis. wikipedia.org

In vitro studies have quantified the inhibitory potency of iopanoic acid against human deiodinase isoforms. For instance, one study reported concentration-dependent inhibition of human DIO1 and DIO2 with the following IC50 values: nih.govoup.com

| Enzyme | IC50 (µM) |

| Human DIO1 | 97 |

| Human DIO2 | 231 |

This table presents the half-maximal inhibitory concentration (IC50) of iopanoic acid for human deiodinase enzymes, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro. nih.govoup.com

Interestingly, research has revealed that iopanoic acid not only acts as an inhibitor but also as a substrate for Type 1 deiodinase (DIO1). oup.comnih.govoup.com A novel nonradioactive iodide-release assay demonstrated that in the presence of murine liver microsomes containing DIO1, iopanoic acid underwent monodeiodination, a reaction that was inhibited by propylthiouracil (B1679721) (PTU), a known DIO1 inhibitor. oup.comoup.com This finding was subsequently confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.gov This dual role as both an inhibitor and a substrate for DIO1 highlights the complex interaction of iopanoic acid with this particular enzyme. wikipedia.org

The inhibitory effect of iopanoic acid is not uniform across all deiodinase isoforms and can vary between species. While it is a potent inhibitor of DIO1 and DIO2, some studies have shown it to be less effective against DIO3 under certain assay conditions. nih.govoup.com For example, in a study using recombinant human isoforms, iopanoic acid inhibited DIO1 and DIO2 but did not show inhibition of human or Xenopus laevis DIO3. nih.govoup.com This differential inhibition suggests a degree of selectivity in its action, which could be influenced by the specific structural and catalytic properties of each deiodinase isoform. The consequences of this differential inhibition have been observed in studies on amphibian metamorphosis, where the inhibition of DIO2 by iopanoic acid was implicated as a primary driver of developmental effects. nih.gov

A major consequence of iopanoic acid's inhibition of deiodinase enzymes, particularly DIO1 and DIO2, is the significant impairment of the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). patsnap.comwikipedia.org This conversion is a critical step in generating the majority of the body's active thyroid hormone. patsnap.com By blocking this pathway, iopanoic acid effectively reduces the circulating levels of T3. patsnap.comnih.gov This effect has been demonstrated in various studies, where the administration of iopanoic acid led to a decrease in serum T3 concentrations. nih.govendocrine-abstracts.org For instance, in a study involving obese men under severe calorie restriction, iopanoic acid treatment resulted in a 49.5% decline in T3 concentration from baseline. nih.gov This rapid reduction in T3 levels is a key aspect of its biochemical impact on thyroid hormone metabolism. endocrine-abstracts.org

Molecular Interactions with Biological Macromolecules

Beyond its effects on enzymes, iopanoic acid also interacts with other important biological macromolecules, most notably serum albumin.

Iopanoic acid exhibits strong binding to human serum albumin (HSA). nih.gov This interaction is significant as it influences the compound's distribution and bioavailability in the body. Studies using ultracentrifugation have revealed the presence of approximately two to three high-affinity binding sites for iopanoic acid on the HSA molecule. nih.gov

A comparative study of the binding affinities of iopanoic acid and its analogue, iophenoxic acid, to HSA provided quantitative data on this interaction. The dissociation constant (K) for iopanoic acid was determined to be 0.15 µM. nih.gov

| Compound | Dissociation Constant (K) to HSA (µM) |

| Iopanoic Acid | 0.15 |

| Iophenoxic Acid | 0.013 |

This table shows the dissociation constants for the binding of iopanoic acid and iophenoxic acid to human serum albumin. A lower dissociation constant indicates a higher binding affinity. nih.gov

While iophenoxic acid demonstrates an exceptionally high affinity for a single site on albumin, iopanoic acid is more strongly bound at weaker binding sites. nih.gov This strong but reversible binding to serum albumin is a crucial factor in the pharmacokinetics of iopanoic acid.

Identification and Characterization of Protein Binding Sites (e.g., Sudlow's Sites I and II)

Human serum albumin (HSA) is a major transport protein in the blood, possessing two primary drug-binding sites known as Sudlow's site I and Sudlow's site II. nih.govnih.gov These sites are located in subdomain IIA and subdomain IIIA of the protein, respectively. nih.govnih.gov Research has shown that iopanoic acid binds to HSA, and its binding characteristics differ from its close structural analogue, iophenoxic acid.

Competitive binding studies have been instrumental in identifying the preferential binding site for iopanoic acid. In these experiments, the displacement of iopanoic acid by drugs known to bind specifically to either site I (e.g., warfarin, phenylbutazone) or site II (e.g., diazepam, dansylsarcosine) is observed. researchgate.netmdpi.com Such studies have revealed that iopanoic acid is more readily displaced by site II-specific ligands, indicating that iopanoic acid binds preferentially and most firmly to Sudlow's site II on human serum albumin. researchgate.netmdpi.comnih.gov This is in contrast to iophenoxic acid, which exhibits a higher affinity for Sudlow's site I. researchgate.netmdpi.com

While Sudlow's site II is the primary binding location, iopanoic acid also demonstrates weaker binding to other sites on the albumin molecule. nih.gov However, its interaction with site II is the most significant in determining its pharmacokinetic profile.

The binding affinity of iopanoic acid to HSA has been quantified through techniques such as ultrafiltration. The dissociation constant (Kd), a measure of binding affinity where a smaller value indicates stronger binding, has been determined for iopanoic acid.

| Compound | Dissociation Constant (Kd) (µM) | Primary Binding Site on HSA |

|---|---|---|

| Iopanoic Acid | 0.15 | Sudlow's Site II |

| Iophenoxic Acid | 0.013 - 0.020 | Sudlow's Site I |

As the data indicates, iopanoic acid has a lower binding affinity for HSA compared to iophenoxic acid. researchgate.netmdpi.comnih.gov

Structural Determinants Influencing Protein Binding Affinity

The structural features of both iopanoic acid and the binding sites on HSA are critical in determining the affinity and specificity of their interaction. The key difference between iopanoic acid and its analogue, iophenoxic acid, lies in a single functional group at the 3-position of the tri-iodinated benzyl (B1604629) ring: an amino group (-NH2) in iopanoic acid versus a hydroxyl group (-OH) in iophenoxic acid. researchgate.netnih.gov This seemingly minor structural alteration has profound consequences for protein binding.

Crystallographic analysis of iophenoxic acid bound to HSA provides significant insight into the binding of iopanoic acid. nih.gov For iophenoxic acid, the high affinity for Sudlow's site I is largely attributed to the formation of three hydrogen bonds between its 3-hydroxyl group and the side chains of Tyr 150 and Arg 257 within the binding pocket. nih.gov

The replacement of the hydroxyl group with an amino group in iopanoic acid is believed to eliminate the hydrogen bonding interaction with Arg 257. nih.gov This loss of a crucial polar interaction is a primary reason for the significantly lower binding affinity of iopanoic acid to Sudlow's site I. nih.gov

Given the preference of iopanoic acid for Sudlow's site II, the structural determinants within this site are of particular importance. Sudlow's site II, located in subdomain IIIA, is a hydrophobic pocket that typically binds aromatic carboxylates. nih.govmdpi.com While a co-crystal structure of iopanoic acid specifically bound to HSA is not extensively detailed in the reviewed literature, the binding of iophenoxic acid to this site offers a plausible model. It is likely that iopanoic acid binds in a similar orientation. researchgate.net

The binding of molecules to Sudlow's site II is generally driven by a combination of forces:

Hydrophobic Interactions: The tri-iodinated phenyl ring of iopanoic acid is a large, non-polar moiety that can favorably interact with the hydrophobic amino acid residues lining the pocket of site II.

Hydrogen Bonding: The carboxylate group of iopanoic acid is a key feature for its interaction with Sudlow's site II. This group can form hydrogen bonds and salt bridges with positively charged or polar residues at the entrance of the binding site, such as Arg410 and Lys413. The amino group on the phenyl ring may also participate in hydrogen bonding within the site, although specific interactions are not as clearly defined as those for iophenoxic acid in site I.

The selectivity of iopanoic acid for site II over site I, despite the structural similarities to iophenoxic acid, suggests a complex interplay of factors. The specific shape and electronic properties of the iopanoic acid molecule, conferred by the amino group, likely result in a more favorable fit and interaction energy within the environment of Sudlow's site II compared to site I.

Advanced Analytical and Bioanalytical Methodologies for Iopanoic Acid Research

Spectroscopic Techniques in Iopanoic Acid Analysis

Spectroscopic methods are indispensable for the structural confirmation and quantitative analysis of iopanoic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.govslideshare.netcore.ac.uk

For iopanoic acid, ¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical shifts (δ), which are influenced by the surrounding electronic environment. The tri-iodinated benzene (B151609) ring, the aliphatic chain, and the amino and carboxylic acid groups all produce distinct signals. nih.gov Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov The specific chemical shifts observed in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are crucial for confirming the identity and purity of the compound. nih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for Iopanoic Acid in DMSO-d6 nih.gov

| Spectrum | Frequency | Chemical Shifts (ppm) and Intensities |

|---|---|---|

| ¹H NMR | 400 MHz | 8.04 (s, 1H, Ar-H), 3.38 (m, 1H, CH-COOH), 1.64-1.72 (m, 2H, CH₂), 1.35-1.41 (m, 2H, CH₂), 0.81-0.85 (t, 3H, CH₃) |

Beyond structural elucidation, NMR can be used for quantitative analysis (qNMR). jchps.com By integrating the area under the NMR peaks and comparing it to that of a certified internal standard, the exact concentration of iopanoic acid in a sample can be determined without the need for a specific iopanoic acid reference standard for calibration. nih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying unknown compounds, quantifying known ones, and elucidating molecular structures. In the context of iopanoic acid, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is vital for metabolite profiling. tudelft.nlnih.gov

After administration, iopanoic acid undergoes metabolism in the liver before being excreted into the bile. patsnap.com LC-MS enables the separation of the parent drug from its metabolites in complex biological matrices like serum or urine. The high-resolution mass analysis provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites. doe.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where ions are fragmented to create a characteristic pattern that helps in identifying the structure of the metabolite. ekb.eg

While specific metabolite profiling studies for iopanoic acid are not extensively detailed in recent literature, the methodologies are well-established. Expected metabolic pathways include glucuronidation at the carboxylic acid or amino group. The resulting metabolites would be readily identified by the characteristic mass shift corresponding to the addition of a glucuronic acid moiety. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can further aid in the identification of iopanoic acid and its derivatives in complex mixtures. drugbank.com

Table 2: Mass Spectrometry Data for Iopanoic Acid

| Technique | Parameter | Value | Source |

|---|---|---|---|

| GC-MS | Major Fragments (m/z) | 444, 348, 317, 358 | nih.gov |

| Predicted | CCS for [M+H]⁺ | 184.270 Ų | drugbank.com |

| Predicted | CCS for [M-H]⁻ | 181.912 Ų | drugbank.com |

Chromatographic Separation and Quantification of Iopanoic Acid and its Derivatives

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like iopanoic acid and its structurally similar derivatives and metabolites, chromatographic methods are essential for accurate quantification and analysis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of pharmaceuticals. onyxipca.com A historical method for analyzing iopanoic acid involved reverse-phase ion-pair HPLC with spectrophotometric detection at 240 nm. nih.gov

Developing a modern, robust HPLC method for iopanoic acid requires a systematic approach. gyanvihar.org Key steps include:

Column Selection : A reversed-phase column, such as a C18, is typically suitable for separating moderately polar compounds like iopanoic acid from its potential metabolites. actascientific.com

Mobile Phase Optimization : The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter for ionizable compounds. Since iopanoic acid has both an acidic carboxylic group and a basic amino group, controlling the pH is crucial to ensure a consistent retention time and sharp, symmetrical peak shape. gyanvihar.org

Detector Selection : A UV detector is commonly used, as the iodinated benzene ring in iopanoic acid absorbs UV light. sigmaaldrich.com For higher sensitivity and specificity, especially in complex biological matrices, a mass spectrometer is the preferred detector (LC-MS). tudelft.nl

Method Validation : Once developed, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose. pharmtech.com

Table 3: Representative Parameters for a Modern HPLC Method for Iopanoic Acid Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides good retention and resolution for aromatic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | Allows for the elution of compounds with a range of polarities, from polar metabolites to the parent drug. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Detector | UV at 240 nm or Mass Spectrometer | UV for routine quantification; MS for identification and trace analysis. |

Quantitative Structure-Retention Relationship (QSRR) models are computational tools that correlate the chemical structure of compounds with their chromatographic retention time. nih.govxjtu.edu.cn These in silico models can significantly accelerate HPLC method development by predicting retention times for new or hypothetical compounds, such as potential metabolites or degradation products of iopanoic acid. nih.gov

The development of a QSRR model involves several steps:

A dataset of structurally related compounds (e.g., iopanoic acid, its precursors, and known metabolites) is analyzed under specific chromatographic conditions to obtain their retention times. nih.gov

For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), size, shape, and electronic properties. researchgate.net

Statistical or machine learning algorithms are used to build a mathematical model that links the molecular descriptors to the observed retention times. nih.govnih.gov

Once validated, the QSRR model can predict the retention behavior of other similar compounds, aiding in their identification in complex chromatograms and optimizing separation conditions without extensive trial-and-error experimentation. researchgate.net

In silico analysis, using techniques like molecular modeling and simulation, provides a deeper understanding of the fundamental interactions that govern chromatographic separation. researchgate.net By simulating the interactions between the analyte (iopanoic acid) and the stationary phase at a molecular level, researchers can elucidate the mechanisms of retention. chromatographyonline.com

For iopanoic acid in a reversed-phase system, these simulations could model the hydrophobic interactions between the molecule's nonpolar regions and the C18 alkyl chains of the stationary phase, as well as the influence of the polar amino and carboxyl groups. This approach can explain how changes in mobile phase pH or organic solvent concentration affect retention. researchgate.net Such insights are valuable for troubleshooting separation problems and for the rational design of highly selective chromatographic methods. This computational approach complements experimental work and contributes to a more knowledge-driven process of method development. chromatographyonline.com

Non-Radioactive Enzymatic Activity Assays for Deiodination Studies

The study of iopanoic acid's interaction with deiodinase enzymes has been significantly advanced by the development of non-radioactive analytical methodologies. These techniques offer viable alternatives to traditional radioisotope-based assays, mitigating the logistical and safety challenges associated with radioactive materials. researchgate.netdntb.gov.ua Such advancements have not only facilitated a deeper understanding of the enzymatic processes but have also enabled the discovery of new substrates for these enzymes, such as iopanoic acid itself. researchgate.netnih.gov

Iodide-Release Assays (e.g., Sandell-Kolthoff Reaction-Based Methods)

A key non-radioactive method for assessing deiodinase activity involves the quantification of iodide released from a substrate. This approach has been successfully adapted to a high-throughput format, making it suitable for screening various compounds. researchgate.netoup.com The assay typically utilizes a microsomal preparation of the deiodinase enzyme, which is incubated with the substrate of interest. oup.comoup.com The reaction is then stopped, and the released iodide is separated from the remaining substrate and its metabolites. oup.com

The quantification of the liberated iodide is often achieved through the Sandell-Kolthoff reaction. dntb.gov.uaoup.com This classic colorimetric method is based on the catalytic effect of iodide on the reduction of cerium(IV) to cerium(III) by arsenite. oup.comoup.com The rate of the yellow cerium(IV) color disappearance is proportional to the concentration of iodide, which can be measured spectrophotometrically. oup.comeuropa.eu

A significant finding from the application of this methodology was the identification of iopanoic acid as a substrate for type 1 deiodinase (DIO1). researchgate.net In a study by Renko et al. (2012), the incubation of iopanoic acid with murine liver microsomes resulted in a substantial release of iodide. oup.com This enzymatic deiodination of iopanoic acid was shown to be inhibited by propylthiouracil (B1679721) (PTU), a known inhibitor of DIO1, and was absent in heat-inactivated microsomes, confirming the enzymatic nature of the reaction. oup.com

| Condition | Relative Iodide Release (%) |

| Iopanoic Acid + DIO1 | 100 |

| Iopanoic Acid + DIO1 + PTU | Significantly Reduced |

| Iopanoic Acid + Heat-Inactivated DIO1 | Baseline |

Note: This table is illustrative and based on the findings of Renko et al. (2012), where iopanoic acid was identified as a DIO1 substrate. The relative iodide release is normalized to the condition with iopanoic acid and active DIO1 enzyme. "Significantly Reduced" indicates a statistically significant decrease in iodide release upon the addition of the DIO1 inhibitor, PTU.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Thyroid Hormone Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for studying the metabolism of thyroid hormones and the effects of inhibitors like iopanoic acid. nih.govepa.gov This methodology allows for the simultaneous separation, identification, and quantification of multiple analytes in a single run, providing a detailed profile of the metabolic landscape. nih.govplos.orgthermofisher.com In the context of deiodination studies, LC-MS/MS can directly measure the depletion of the substrate and the formation of its various deiodinated metabolites. epa.govmdpi.com

The general workflow of an LC-MS/MS analysis involves the extraction of the analytes from the biological matrix, followed by their separation on a liquid chromatography column. nih.govthermofisher.com The separated compounds are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios. oup.comoup.com This high degree of specificity allows for the unambiguous identification and quantification of structurally similar thyroid hormone metabolites. nih.govplos.org

Research employing LC-MS/MS has provided crucial insights into the inhibitory effects of iopanoic acid on deiodinase activity. For instance, a study by Thomas et al. (2024) utilized an LC-MS/MS-based assay to examine the impact of iopanoic acid on the deiodination of thyroxine (T4) and reverse triiodothyronine (rT3) in rat hepatic microsomes. epa.gov The results demonstrated a dose-dependent inhibition of DIO1 activity by iopanoic acid, as evidenced by a significant reduction in the formation of the rT3 metabolite, 3,3'-diiodothyronine (B1196669) (3,3'-T2). epa.gov These findings were consistent with in vivo observations of altered serum thyroid hormone profiles in rats administered iopanoic acid. epa.gov The study confirmed that iopanoic acid is a potent inhibitor of all three deiodinase enzymes. epa.gov

| Treatment | Substrate | Metabolite Measured | Relative Metabolite Formation (%) |

| Control (DMSO) | rT3 | 3,3'-T2 | 100 |

| Iopanoic Acid | rT3 | 3,3'-T2 | Significantly Reduced |

| Propylthiouracil (PTU) | rT3 | 3,3'-T2 | Significantly Reduced |

Note: This table is based on the findings of Thomas et al. (2024), illustrating the inhibitory effect of iopanoic acid on DIO1 activity. The relative metabolite formation is normalized to the control condition. "Significantly Reduced" indicates a statistically significant decrease in the formation of the 3,3'-T2 metabolite in the presence of iopanoic acid or the known DIO1 inhibitor, PTU.

Computational and Theoretical Investigations of Iopanoic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the interactions of iopanoic acid with various proteins, most notably the iodothyronine deiodinases and human serum albumin (HSA). These computational techniques provide a three-dimensional perspective on how iopanoic acid binds to these proteins, offering insights into the forces driving these interactions.

Prediction of Iopanoic Acid Ligand-Protein Interactions

Computational docking simulations have been employed to predict the binding orientation and affinity of iopanoic acid to its protein targets. In the context of iodothyronine deiodinases, iopanoic acid is a known potent inhibitor of all three isoforms (Dio1, Dio2, and Dio3). nih.gov Modeling studies suggest that iopanoic acid, which resembles the structure of thyroid hormones, likely occupies the substrate-binding site of these enzymes. bioscientifica.com The interactions are thought to involve the iodinated phenyl ring and the carboxyl group of iopanoic acid with key amino acid residues within the active site. bioscientifica.com

Docking studies have also been crucial in understanding the binding of iopanoic acid to human serum albumin (HSA). While its structural analog, iophenoxic acid, binds with very high affinity to HSA, iopanoic acid exhibits lower affinity. researchgate.netd-nb.info Crystallographic analysis, supported by computational modeling, suggests that the substitution of a hydroxyl group in iophenoxic acid with an amino group in iopanoic acid leads to the loss of a crucial hydrogen bond with Arginine 257 in drug site 1 of HSA. researchgate.netd-nb.info This difference in polar interactions is believed to be a key determinant of the lower binding affinity of iopanoic acid. researchgate.netd-nb.info Docking simulations have further explored the binding of iopanoic acid to different sites on HSA, with some studies suggesting a preference for drug site 2. bg.ac.rsresearchgate.net

The following table summarizes the key predicted interactions of iopanoic acid with its protein targets based on molecular docking studies.

| Target Protein | Predicted Binding Site | Key Interacting Residues (Predicted) | References |

| Iodothyronine Deiodinases (Dio1, Dio2, Dio3) | Substrate-binding site | Amino acid residues within the active site | bioscientifica.com |

| Human Serum Albumin (HSA) | Drug Site 1 / Drug Site 2 | Tyr 150, Arg 257 (Site 1); Leu 430 (Site 2) | researchgate.netd-nb.infobg.ac.rsresearchgate.net |

Computational Simulations of Molecular Adsorption and Binding

Computational simulations have also been used to investigate the adsorption and binding of iopanoic acid in different environments. For instance, studies have simulated the interaction of iopanoic acid with model stationary phases in reversed-phase liquid chromatography. researchgate.netresearchgate.netoup.com These simulations calculate molecular interaction energies, including van der Waals forces, hydrogen bonding, and electrostatic interactions, to correlate with experimentally observed retention times. researchgate.net Such studies provide a molecular-level understanding of the separation process and the factors governing the adsorption of iopanoic acid to hydrophobic surfaces. researchgate.netresearchgate.netoup.com

More recent research has utilized molecular docking and Density Functional Theory (DFT) simulations to examine the adsorption of iopanoic acid onto a graphene surface. polimi.it These simulations revealed that iopanoic acid, like other iodinated contrast media, tends to adsorb in a parallel orientation to the graphene surface. polimi.it The calculated adsorption energy for iopanoic acid was -17.43 kcal/mol, indicating a favorable interaction driven by van der Waals forces and π-π stacking. polimi.it

Quantum Chemical Calculations of Molecular Interaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been applied to investigate the molecular properties and interaction energies of iopanoic acid. These methods provide a more detailed electronic-level understanding of bonding and reactivity.

DFT calculations have been used to determine the optimized geometry and vibrational frequencies of iopanoic acid. kahedu.edu.in Furthermore, these calculations can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its ionization potential and electron affinity. kahedu.edu.in

In the context of protein-ligand interactions, quantum chemical methods can be used to calculate the energies of specific interactions, such as hydrogen bonds, with greater accuracy than classical molecular mechanics force fields used in docking. acs.org For example, DFT has been used to study the reaction mechanism of iodination of anilines, a reaction relevant to the synthesis of compounds like iopanoic acid. researchgate.net While direct quantum chemical calculations of the entire iopanoic acid-protein complex are computationally expensive, they can provide valuable insights into the nature of the key interactions identified through docking studies.

A study investigating the adsorption of various iodinated contrast media on a graphene surface employed DFT to calculate the adsorption energies. polimi.it The results for iopanoic acid are presented in the table below.

| System | Calculated Adsorption Energy (kcal/mol) | Primary Interaction Forces | Reference |

| Iopanoic acid on Graphene | -17.43 | Van der Waals, π-π stacking | polimi.it |

Bioinformatic Approaches for Cross-Species Extrapolation of Biochemical Effects (e.g., Deiodinase Conservation)

Bioinformatic tools are essential for understanding the conservation of drug targets across different species, which is crucial for extrapolating biochemical effects. In the case of iopanoic acid, which potently inhibits all three iodothyronine deiodinase (Dio) isoforms, bioinformatic analyses have been used to study the conservation of these enzymes. nih.gov

Sequence alignment tools have been used to compare the amino acid sequences of Dio1, Dio2, and Dio3 across various vertebrate species. nih.govoup.com These analyses have revealed that the catalytic site, including the key selenocysteine (B57510) residue, is highly conserved. nih.gov This high degree of conservation in the active site provides a molecular basis for the broad-spectrum inhibitory activity of iopanoic acid across different species. oup.com

Furthermore, bioinformatic tools like "ConSurf" have been used to map conservation scores onto the three-dimensional structure of deiodinases. nih.gov These analyses have shown that not only is the catalytic site highly conserved, but also regions involved in dimerization, which is essential for deiodinase activity. nih.gov The conservation of these critical regions across species supports the use of model organisms to study the effects of deiodinase inhibitors like iopanoic acid. oup.com For instance, the inhibition of deiodinases by iopanoic acid has been shown to alter metamorphosis in amphibians, an effect that can be understood in the context of the conserved role of these enzymes in development. oup.com

Preclinical Research Models and Experimental Systems for Iopanoic Acid Studies

In Vitro Cellular and Subcellular Models

Use in Liver Homogenates and Microsomal Preparations for Enzymatic Studies

Liver homogenates and microsomal preparations are fundamental in vitro models for studying the enzymatic activity of deiodinases and the inhibitory effects of compounds like iopanoic acid. oup.comoup.com These preparations provide a rich source of deiodinase enzymes, particularly type 1 deiodinase (DIO1), allowing for detailed kinetic studies. oup.comoup.com

In studies using rat liver homogenates, iopanoic acid has been shown to inhibit the conversion of thyroxine (T4) to the more biologically active 3,5,3'-triiodothyronine (T3). jci.org The inhibitory constant (Ki) of iopanoic acid for the 5'-deiodinase (5'DI) in rat kidney and liver preparations has been determined, demonstrating its potency as a competitive inhibitor in broken cell preparations. nih.govjci.org Interestingly, further research revealed that iopanoic acid itself can act as a substrate for DIO1, a finding confirmed using liquid chromatography-tandem mass spectrometry. oup.comoup.com This dual role as both an inhibitor and a substrate highlights the complex interactions of iopanoic acid within these enzymatic systems.

A nonradioactive iodide-release assay has been developed and validated using murine liver microsomal preparations to screen for deiodinase inhibitors. oup.com This method, which relies on the Sandell-Kolthoff reaction, has been successfully used to demonstrate the dose-dependent inhibition of DIO1 activity by known inhibitors and to characterize iopanoic acid's effects. oup.comresearchgate.net

| Model System | Enzyme | Observed Effect of Iopanoic Acid | Key Findings | Citation |

|---|---|---|---|---|

| Rat Liver Homogenates | 5'-deiodinase | Inhibition of T4 to T3 conversion | Demonstrates direct inhibition of thyroid hormone activation. | jci.org |

| Rat Kidney and Liver Microsomes | Type I 5'-deiodinase (5'DI) | Competitive inhibition | Determined Ki values of 8 and 10 µM. | nih.govjci.org |

| Murine Liver Microsomes | Type 1 Deiodinase (DIO1) | Acts as a substrate | Confirmed by liquid chromatography-tandem mass spectrometry. | oup.comoup.com |

| Murine Liver Microsomes | Type 1 Deiodinase (DIO1) | Dose-dependent inhibition | Validated using a nonradioactive iodide-release assay. | oup.com |

Application in Cell-Based High-Throughput Screening Assays for Endocrine Disruption

Iopanoic acid has been instrumental in the development and validation of high-throughput screening (HTS) assays designed to identify potential endocrine-disrupting chemicals. nih.govnih.gov These assays are crucial for rapidly screening large numbers of chemicals for their potential to interfere with the thyroid system. nih.gov

One such assay utilizes the Sandell-Kolthoff reaction to measure iodide release, providing a colorimetric readout proportional to deiodinase activity. nih.gov This method has been adapted to a 96-well plate format, making it suitable for HTS. researchgate.net However, a challenge with using iopanoic acid in these assays is that its own structure is iodinated and it acts as a deiodinase substrate, which can interfere with the measurement of iodine liberated from the primary substrate. nih.govresearchgate.net Despite this, its well-characterized inhibitory properties make it a valuable positive control and model compound in these screening efforts. nih.gov Studies have shown that iopanoic acid causes concentration-dependent inhibition of human DIO1 and DIO2 in these in vitro screening assays. nih.govnih.gov

In Vivo Animal Models in Thyroid Hormone Homeostasis Research

Rodent Models (e.g., Rats, Mice) for Deiodinase Inhibition and Metabolic Studies

Rodent models, particularly rats and mice, have been extensively used to study the in vivo effects of iopanoic acid on thyroid hormone homeostasis and metabolism. nih.govepa.gov When administered to rats, iopanoic acid leads to a noncompetitive pattern of 5'DI inhibition in the liver, kidney, and thyroid gland, resulting in significant decreases in the maximal enzyme velocity (Vmax) without altering the Michaelis-Menten constant (Km). nih.gov This effect is rapid and can persist for over 60 hours after a single injection. nih.gov

In thyrotoxic rats, iopanoic acid administration causes a rapid and marked decrease in 5'DI activity in both the liver and kidney. nih.gov More recent studies in adult female rats demonstrated that iopanoic acid administration resulted in increased serum levels of T4 and reverse T3 (rT3), consistent with the inhibition of DIO1. epa.gov Ex vivo analysis of liver microsomes from these rats confirmed a dose-dependent reduction in the conversion of rT3 to 3,3'-T2, even at the lowest doses tested. epa.gov

Iopanoic acid has also been used in mouse models to investigate the role of deiodinases in various physiological and pathological processes. For instance, in a mouse model of familial adenomatous polyposis, treatment with iopanoic acid suppressed tumor formation, suggesting a role for DIO2 in the growth of intestinal tumors. nih.gov Additionally, in vivo inhibition of brown adipose tissue (BAT) D2 with iopanoic acid has been shown to decrease the adrenergic induction of UCP1 expression and local lipogenesis. oup.com

| Rodent Model | Tissue/System | Observed Effect of Iopanoic Acid | Key Findings | Citation |

|---|---|---|---|---|

| Rats | Liver, Kidney, Thyroid | Noncompetitive inhibition of 5'DI, decreased Vmax | Prolonged inactivation of the enzyme in vivo. | nih.gov |

| Adult Female Rats | Serum, Liver Microsomes | Increased serum T4 and rT3, reduced rT3 to 3,3'-T2 conversion | Confirms in vivo inhibition of DIO1 activity. | epa.gov |

| Mouse Model (familial adenomatous polyposis) | Intestinal Polyps | Suppressed tumor formation | Suggests a role for DIO2 in intestinal tumor growth. | nih.gov |

| Mice | Brown Adipose Tissue (BAT) | Decreased UCP1 expression and lipogenesis | Demonstrates a role for D2 in thermogenesis. | oup.com |

Amphibian Metamorphosis Models (e.g., Xenopus laevis, Rana catesbeiana) as Endocrine Disruption Bioassays

Amphibian metamorphosis is a well-established model for studying thyroid hormone-dependent development and the effects of endocrine-disrupting chemicals. nih.govscienceopen.com The African clawed frog, Xenopus laevis, and the American bullfrog, Rana catesbeiana, are commonly used species in these bioassays. nih.govoup.com Iopanoic acid has been a key tool in this field, used as a model deiodinase inhibitor to dissect the roles of T4 and T3 in metamorphosis. nih.govoup.com

In Xenopus laevis tadpoles, exposure to iopanoic acid leads to delayed metamorphosis and reduced growth. nih.govnih.gov This is attributed to the inhibition of deiodinases, which prevents the conversion of T4 to the more active T3 required for the completion of metamorphosis. nih.gov Although the tadpoles synthesize T4, the high levels are insufficient to drive development to climax in the absence of T3. nih.gov Studies have shown that iopanoic acid can block T4-induced cell proliferation in the brain and spinal cord of early prometamorphic tadpoles. umich.edu

Iopanoic acid was also utilized as a model DIO inhibitor during the global harmonization and validation of the Amphibian Metamorphosis Assay (AMA) by the Organisation for Economic Co-operation and Development (OECD). researchgate.netoup.com

Iopanoic Acid as a Model Compound for Adverse Outcome Pathway (AOP) Development

The Adverse Outcome Pathway (AOP) framework provides a structured way to link a molecular initiating event (MIE) to an adverse outcome at the organism or population level through a series of key events (KEs). ergo-project.eunih.gov Iopanoic acid has served as a valuable model compound for the development of AOPs related to thyroid hormone system disruption. nih.govaopwiki.org

An AOP has been proposed for DIO2 inhibition leading to altered amphibian metamorphosis, with much of the initial development based on studies using iopanoic acid to block deiodinase activity in amphibians. nih.govaopwiki.org In this AOP, the MIE is the chemical inhibition of DIO2, which leads to a decrease in the conversion of T4 to T3 in peripheral tissues. aopwiki.org This, in turn, can result in various adverse outcomes depending on the timing of exposure, such as altered limb development, intestinal remodeling, and tail resorption. aopwiki.org The use of iopanoic acid in targeted studies with Xenopus laevis has helped to characterize the mechanistic linkages between in vitro deiodinase inhibition, in vivo biochemical responses, and adverse organismal outcomes, thereby strengthening the empirical support for this AOP. nih.govnih.gov

Iopanoic acid has also been used in the context of developing AOPs for developmental neurotoxicity mediated by perturbed thyroid hormone homeostasis. tandfonline.com By inhibiting deiodinases, iopanoic acid helps to elucidate the critical role of local T3 production in brain development. tandfonline.comresearchgate.net

Comparative Preclinical Studies and Analog Research Involving Iopanoic Acid

Comparison with Related Iodinated Compounds (e.g., Ipodate (B1211876), Iophenoxic Acid)

Comparative analyses of iopanoic acid and its analogs, such as ipodate and iophenoxic acid, reveal that minor structural modifications can lead to significant differences in their biochemical and pharmacokinetic profiles. All three are tri-iodinated benzene (B151609) ring compounds developed as oral cholecystographic agents. drugbank.comoup.com However, variations in their side chains and substituents dictate their interaction with biological systems. oup.com

Iopanoic acid and its analogs are potent inhibitors of iodothyronine deiodinases, the enzymes responsible for converting the prohormone thyroxine (T4) into the active hormone triiodothyronine (T3). wikipedia.orgpatsnap.com These compounds inhibit both type I (DIO1) and type II (DIO2) 5'-deiodinases, which are crucial for T3 production in peripheral tissues and the central nervous system. oup.comwikipedia.org

Iopanoic acid is generally considered a non-specific inhibitor, acting on DIO1, DIO2, and type III deiodinase (DIO3). bioscientifica.comresearchgate.net However, some studies suggest its inhibitory effect is more potent on DIO2 and DIO3 compared to DIO1. biologists.com In vitro assays using human enzymes showed iopanoic acid to have a concentration-dependent inhibitory effect on DIO1 and DIO2. nih.gov Similarly, ipodate is a known competitive inhibitor of both DIO1 and DIO2. cefic-lri.org The inhibitory action of these agents leads to a rapid decrease in serum T3 levels. oup.com While direct comparative potency data is sparse in single studies, the collective evidence indicates that both iopanoic acid and ipodate are effective deiodinase inhibitors. wikipedia.orgcefic-lri.org Iophenoxic acid also shares this inhibitory property, contributing to its effects on thyroid function tests. uu.nl

| Compound | Target Deiodinase(s) | Nature of Inhibition | Reported Potency / Effects |

|---|---|---|---|

| Iopanoic Acid, (+)- | DIO1, DIO2, DIO3 bioscientifica.comresearchgate.net | Non-selective; competitive in vitro, non-competitive in vivo. oup.com Stronger effect on DIO2 and DIO3 than DIO1. biologists.com | IC50 (Human DIO1): 97 µM. nih.gov IC50 (Human DIO2): 231 µM. nih.gov Also acts as a substrate for DIO1. wikipedia.orgnih.gov |

| Ipodate | DIO1, DIO2 cefic-lri.org | Competitive oup.comcefic-lri.org | Potent inhibitor of T4 to T3 conversion. wikipedia.org |

| Iophenoxic Acid | Deiodinases (general) | Inhibitory action contributes to perturbation of thyroid function. uu.nl | Known to interfere with thyroid hormone metabolism, partly through deiodinase inhibition. |

The primary metabolic pathway for iopanoic acid in non-clinical models is hepatic conjugation with glucuronic acid, a process it shares with bilirubin. vulcanchem.com This glucuronide conjugate is then primarily excreted into the bile (around 65%), with the remainder eliminated via renal pathways. vulcanchem.com Ipodate and other oral cholecystographic agents are also cleared through biliary excretion. researchgate.netchalmers.se

Beyond glucuronidation, other metabolic reactions common to thyroid hormones, such as sulfation, deamination, and decarboxylation, may occur with these iodinated compounds, leading to various byproducts. oup.combioscientifica.com For instance, the deamination and decarboxylation of thyroid hormones result in acetic acid analogs like triiodothyroacetic acid (Triac). bioscientifica.combioscientifica.com It is plausible that iopanoic acid and its analogs could undergo similar biotransformations, yielding corresponding acidic metabolites. However, detailed comparative studies on the full spectrum of non-clinical metabolic byproducts for iopanoic acid versus ipodate and iophenoxic acid are not extensively documented in the reviewed literature.

A striking divergence among these compounds is seen in their binding to serum albumin. Iophenoxic acid exhibits an exceptionally high affinity for human serum albumin (HSA), which explains its long persistence in the body. researchgate.netnih.gov In contrast, iopanoic acid binds with a significantly lower affinity. researchgate.netd-nb.info

The dissociation constant (Kd) for iophenoxic acid's primary binding site on HSA is approximately 0.013 µM, whereas for iopanoate, it is about 0.15 µM, indicating a more than tenfold weaker binding affinity for iopanoic acid. nih.gov This difference is attributed to a minor structural change: iophenoxic acid has a hydroxyl (-OH) group at the 3-position of its triiodophenyl ring, while iopanoic acid has an amino (-NH₂) group at the same position. nih.govd-nb.info

Crystallographic analysis reveals that the hydroxyl group of iophenoxic acid forms three hydrogen bonds with the side chains of Tyr-150 and Arg-257 in drug site 1 of HSA. researchgate.netnih.gov The amino group of iopanoic acid is less capable of such extensive hydrogen bonding, particularly with Arg-257, resulting in lower-affinity binding. nih.govd-nb.info This weaker interaction facilitates faster dissociation from albumin and more rapid excretion from the body. nih.govd-nb.info Iopanoic acid also appears to bind preferentially to drug site 2 on HSA, unlike iophenoxic acid, which has its highest affinity for site 1. researchgate.netd-nb.info

| Compound | Dissociation Constant (Kd) | Key Structural Feature (3-position) | Mechanistic Implication for Binding Affinity |

|---|---|---|---|

| Iopanoic Acid, (+)- | ~0.15 µM d-nb.infonih.gov | Amino (-NH₂) group nih.gov | The amino group forms weaker hydrogen bonds within the binding pocket compared to a hydroxyl group, leading to lower affinity. nih.govd-nb.info |

| Iophenoxic Acid | ~0.013 µM nih.gov | Hydroxyl (-OH) group nih.gov | The hydroxyl group forms multiple strong hydrogen bonds with Tyr-150 and Arg-257, resulting in very high-affinity binding. researchgate.netnih.gov |

Inter-Species Differences in Biochemical Responses to Iopanoic Acid Exposure

The biochemical effects of iopanoic acid exposure can vary significantly across different species, reflecting underlying differences in thyroid physiology and enzyme characteristics.

Studies in amphibians, such as the larval Xenopus laevis, have been instrumental in characterizing the link between deiodinase inhibition and developmental outcomes. In this model, exposure to iopanoic acid resulted in delayed metamorphosis and reduced growth. nih.gov These effects are consistent with the compound's known inhibition of DIO2, which is critical for the local production of T3 required for amphibian metamorphosis. nih.gov Interestingly, while iopanoic acid inhibited human DIO1 and DIO2 in vitro, it did not show significant inhibition of X. laevis DIO3 under the same assay conditions, despite other studies suggesting DIO3 is an in vivo target. nih.gov This highlights potential inter-species differences in enzyme sensitivity or the limitations of in vitro assays in predicting in vivo effects across species.

In rodent models, iopanoic acid has been used to induce experimental hypothyroidism. A study in rats using a combination of propylthiouracil (B1679721) (PTU) and iopanoic acid led to significantly lower serum T3 levels (0.13 nmol/L in treated vs. 0.98 nmol/L in controls) and markedly elevated thyroid-stimulating hormone (TSH) levels (20.1 mU/L in treated vs. 4.3 mU/L in controls). biologists.com This demonstrates a profound disruption of the hypothalamic-pituitary-thyroid axis. The study noted that while PTU is a strong inhibitor of DIO1, iopanoic acid inhibits all three deiodinase types, with a particularly strong effect on DIO2 and DIO3. biologists.com Rodents are often considered more sensitive to thyroid axis disruption, which can lead to thyroid follicular cell tumors through persistent TSH stimulation, a mechanism that may not be as prevalent in humans. iarc.fr

These studies underscore that while the fundamental mechanism of deiodinase inhibition by iopanoic acid is conserved, the ultimate biochemical and physiological consequences can differ between species like amphibians and mammals due to variations in developmental processes, enzyme kinetics, and the regulation of the thyroid axis. biologists.comnih.gov

Structure Activity Relationship Sar Studies of Iopanoic Acid and Its Analogs

Elucidation of Structural Determinants for Iodothyronine Deiodinase Inhibition

The inhibitory profile of iopanoic acid is intrinsically linked to its specific structural features, which allow it to interact with the active site of deiodinase enzymes. Iopanoic acid is known to be a potent inhibitor of both type 1 (DIO1) and type 2 (DIO2) deiodinases, which are responsible for converting the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3). wikipedia.orgnih.gov Its inhibitory action on these enzymes is competitive, suggesting that it mimics the natural substrate, T4. nih.gov

Key structural components of iopanoic acid that determine its inhibitory activity include:

The Tri-iodinated Phenyl Ring: The presence of three iodine atoms on the phenyl ring is a critical determinant for its binding to deiodinases. This iodinated structure resembles the iodothyronine substrates of the enzymes.

The Butanoic Acid Side Chain: The side chain, -(CH2)2-CH(NH2)-COOH, plays a crucial role in the molecule's interaction with the enzyme's active site. The carboxyl group and the amino group contribute to the binding affinity.

Substrate-like Characteristics: A significant finding is that iopanoic acid not only acts as an inhibitor but also as a substrate for DIO1. wikipedia.orgresearchgate.netnih.gov The enzyme can catalyze the removal of an iodine atom from the iopanoic acid molecule. researchgate.netnih.gov This dual role as both an inhibitor and a substrate complicates in vitro screening assays that measure iodide release. nih.govnih.gov While it is a known inhibitor of DIO1 and DIO2, its effect on DIO3 is less clear, with some studies showing a lack of significant inhibition under certain assay conditions. nih.gov

The table below summarizes the inhibitory profile of Iopanoic Acid against different deiodinase enzymes based on various studies.

| Enzyme | Inhibition | IC50 | Notes | Reference |

| DIO1 | Yes | 97 µM (human) | Acts as a competitive inhibitor and a substrate. nih.gov | nih.gov |

| DIO2 | Yes | 231 µM (human) | Potent inhibitor. nih.gov | nih.gov |

| DIO3 | No (in some assays) | Not determined | Lack of activity observed in certain in vitro screening assays. nih.gov | nih.gov |

Analysis of Functional Group Impact on Molecular Interactions with Biological Receptors

The specific functional groups of iopanoic acid dictate its molecular interactions with the active site of iodothyronine deiodinases, which are selenoproteins containing a crucial selenocysteine (B57510) (Sec) residue in their catalytic center. bioscientifica.com The interaction is thought to be a competitive binding at the substrate-binding pocket.

Interaction with the Active Site: The tri-iodinated phenyl ring of iopanoic acid likely fits into the hydrophobic substrate-binding pocket of the deiodinase. The iodine atoms are crucial for this interaction, mimicking the iodine atoms on the thyronine backbone of the natural substrates.

Role of the Selenocysteine Residue: The deiodination mechanism involves the selenolate of the active site Sec residue attacking an iodine atom of the substrate. bioscientifica.com As a competitive inhibitor, iopanoic acid occupies this active site, preventing the natural substrate from binding. Its own susceptibility to deiodination by DIO1 indicates a direct interaction with the catalytic selenocysteine. researchgate.netnih.gov

Comparison with Other Inhibitors: Unlike the uncompetitive inhibitor propylthiouracil (B1679721) (PTU), which is specific for DIO1, iopanoic acid is a non-selective inhibitor of DIO1 and DIO2. nih.govresearchgate.net This suggests a different mode of interaction with the enzyme. The structure of iopanoic acid, resembling the thyronine substrate, allows it to be a more general, competitive inhibitor across different deiodinase isoforms. bioscientifica.com The specificity of PTU is thought to be due to structural differences in the active sites of the deiodinases, particularly a proline residue near the active site in DIO2 and DIO3 that confers insensitivity to PTU. bioscientifica.commdpi.com

Rational Design Principles for Iopanoic Acid Derivatives with Modified Biochemical Profiles

The structure of iopanoic acid serves as a scaffold for the rational design of novel deiodinase inhibitors with improved specificity and potency. The goal is to develop derivatives that can selectively target specific deiodinase isoforms, which could have therapeutic applications.

Targeting Specific Deiodinases: Research efforts have focused on modifying the iopanoic acid structure to create isoform-specific inhibitors, particularly for DIO3, which is overexpressed in certain cancers and during hyperproliferative states. google.comresearchgate.net

Design of DIO3-Specific Inhibitors: Patents have described the design of novel compounds based on the iopanoic acid framework to specifically inhibit DIO3. google.comgoogle.com One approach involves linking a phenylcarboxylic acid derivative, such as an iopanoic acid moiety, to a maleimide-based compound. google.com This design is intended to create a molecule that can specifically react with the selenol moieties within the DIO3 active site, leading to potent and specific inhibition. google.com

General Principles for Derivative Design: The general strategy involves retaining the core iodinated phenyl structure necessary for binding to the deiodinase active site while modifying the side chain to introduce selectivity. By altering the functional groups on the side chain, it is possible to modulate the compound's interaction with the unique structural features of each deiodinase isoform's active site. The development of such derivatives is crucial for creating targeted therapies for conditions associated with dysregulated deiodinase activity.

The table below outlines the general structural formulas for rationally designed iopanoic acid derivatives aimed at specific deiodinase inhibition, as described in patent literature.

| General Formula | Target | Design Rationale | Reference |

| Maleimide-linked phenylcarboxylic acid derivative | DIO3 | The maleimide (B117702) group is designed to react with the selenol moieties in the DIO3 active site, providing specific inhibition. | google.com |

| Phenylcarboxylic acid derivative with modified side chains | DIO3 | Modifications to the side chain (R groups) aim to enhance specificity for the DIO3 enzyme. | google.com |

Future Directions and Emerging Research Avenues for Iopanoic Acid

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant frontier in understanding the complete mechanistic impact of iopanoic acid lies in the integration of multi-omics data. This approach moves beyond single-endpoint analyses to provide a holistic view of the molecular changes induced by iopanoic acid. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the biological pathways modulated by deiodinase inhibition.

High-throughput technologies enable the simultaneous measurement of thousands of molecules, but integrating these diverse datasets is key to unraveling complex biological responses. nih.gov For instance, a multi-omics approach could elucidate the downstream consequences of iopanoic acid-induced deiodinase inhibition. While the immediate effect is an alteration in thyroid hormone levels, the broader impacts on gene expression (transcriptomics), protein synthesis and modification (proteomics), and metabolic profiles (metabolomics) are not fully understood. patsnap.comnih.gov

Integrative analysis can reveal how changes in T3 levels, orchestrated by iopanoic acid, translate into altered cellular functions. nih.gov For example, combining transcriptomic and proteomic data can identify genes and proteins whose expression is significantly altered following iopanoic acid treatment, providing insights into the molecular networks that are responsive to thyroid hormone signaling. youtube.com Furthermore, metabolomic analysis can uncover shifts in metabolic pathways, linking the hormonal changes to functional cellular outcomes.

A study on the effects of iopanoic acid during severe calorie restriction in obese men demonstrated significant changes in thyroid hormone kinetics, including a marked decrease in T3 production and a substantial increase in reverse T3 (rT3). nih.gov This highlights how iopanoic acid can be used to probe the regulation of thyroid hormone metabolism under different physiological states.

| Parameter | Underfeeding Alone (UF) | Iopanoic Acid + Underfeeding (IOP) |

| Serum T3 Decline | 28.3% | 49.5% |

| Serum reverse T3 Increase | - | 289% (compared to UF) |

| Serum TSH Increase | Unchanged | Twofold |

| Data from a study on obese men during severe calorie restriction. nih.gov |

Future studies could expand on this by integrating multi-omics data to understand the broader metabolic reprogramming that occurs in response to these hormonal shifts. This comprehensive approach will be crucial for a deeper understanding of thyroid hormone action in health and disease. nih.govfrontiersin.org

Development of Novel Research Probes and Tool Compounds Based on the Iopanoic Acid Scaffold

The chemical structure of iopanoic acid serves as a valuable scaffold for the development of new and improved research tools. icr.ac.uk While iopanoic acid itself is a potent pan-inhibitor of deiodinases, there is a need for more selective inhibitors to dissect the specific roles of each deiodinase isoenzyme (DIO1, DIO2, and DIO3). epa.gov The development of isoenzyme-specific inhibitors would allow researchers to probe the distinct functions of each enzyme in different tissues and developmental stages. nih.gov

The principles of chemical probe development emphasize the need for well-characterized, potent, and selective small molecules to accurately interrogate biological systems. icr.ac.uk By modifying the iopanoic acid structure, medicinal chemists can aim to create derivatives with enhanced selectivity for DIO1, DIO2, or DIO3. These novel probes would be instrumental in clarifying the unique contributions of each enzyme to processes such as brain development, metabolic regulation, and cancer progression. epa.govresearchgate.net

Furthermore, the iopanoic acid scaffold can be adapted to create other types of research tools, such as fluorescently tagged probes for imaging studies or biotinylated derivatives for affinity purification experiments. These tools would enable the visualization of deiodinase enzymes within cells and the identification of their interaction partners, respectively. The development of such probes is a key area of advancement in chemical biology. nih.gov

Recent research has confirmed that iopanoic acid is not only an inhibitor but also a substrate for type 1 deiodinase (DIO1). oup.comresearchgate.net This dual role adds another layer of complexity to its mechanism and highlights the potential for developing substrate-based probes.

| Compound | Target | Effect |

| Iopanoic Acid | DIO1, DIO2 | Inhibition nih.gov |

| Iopanoic Acid | DIO1 | Substrate oup.comresearchgate.net |

| Propylthiouracil (B1679721) (PTU) | DIO1 | Inhibition epa.gov |

| Xanthohumol | DIO3 | Inhibition epa.gov |

The ongoing effort to develop high-quality chemical probes is crucial for the robustness of biomedical research, and the iopanoic acid structure provides a promising starting point for creating next-generation tools to study thyroid hormone metabolism. icr.ac.uk

Advanced Computational Modeling for Predicting Complex Biological Interactions

Advanced computational modeling and in silico approaches are emerging as powerful tools to predict and understand the complex biological interactions of iopanoic acid at a molecular level. mdpi.com Molecular dynamics simulations, for example, can provide insights into the dynamic process of how iopanoic acid binds to deiodinase enzymes. mdpi.com These models can reveal the specific amino acid residues involved in the interaction and help explain the basis for its inhibitory activity.

Computational methods are also being used to explore the differences in deiodinase inhibition across various species. nih.gov By comparing the protein sequences and structures of deiodinases from different organisms, researchers can use in silico tools like molecular docking to predict how iopanoic acid and other potential inhibitors will interact with them. This is particularly important for extrapolating findings from animal models to human health and for assessing the potential ecological impact of endocrine-disrupting chemicals. nih.gov

The use of quantitative structure-activity relationship (QSAR) models can also accelerate the discovery of new deiodinase inhibitors based on the iopanoic acid scaffold. By analyzing the chemical features of iopanoic acid and its analogues, these models can predict the inhibitory activity of new, untested compounds, thereby streamlining the drug discovery and probe development process.

A study characterizing the mechanistic linkages of deiodinase inhibition in Xenopus laevis utilized iopanoic acid as a model inhibitor. nih.gov The in vitro potency of iopanoic acid was determined for different deiodinase enzymes.

| Enzyme | IC50 (μM) |

| Human DIO1 | 97 |

| Human DIO2 | 231 |

| IC50 is the half maximal inhibitory concentration. nih.gov |

These experimentally determined values can be used to validate and refine computational models. As computational power and algorithmic accuracy continue to improve, these in silico methods will become increasingly integral to predicting the biological effects of iopanoic acid and designing novel compounds with tailored activities. mdpi.comyoutube.com

Q & A

Q. What are the key physicochemical properties of (+)-iopanoic acid that influence its role in thyroid hormone metabolism studies?

(+)-Iopanoic acid is a radiocontrast agent with iodine atoms critical for its interaction with deiodinases. Its lipophilicity (logP ~3.5) enhances cellular uptake, while its halogen bonding capacity facilitates substrate binding to enzymes like iodothyronine deiodinase mimics. Key properties include:

- Molecular weight : 571.9 g/mol

- Solubility : Low in aqueous solutions, requiring dimethyl sulfoxide (DMSO) or ethanol for in vitro studies .

- Stability : Degrades under UV light; store in amber vials.

Methodological Note: Characterize batches via NMR and HPLC to confirm purity, as impurities may affect enzyme kinetics .

Q. How should researchers design in vitro vs. in vivo experiments to study (+)-iopanoic acid’s deiodination mechanisms?

- In vitro : Use recombinant deiodinase enzymes (e.g., type 1 deiodinase) in buffered solutions (pH 7.4, 37°C). Monitor iodide release via nonradioactive assays (e.g., colorimetric Sandell-Kolthoff method) .

- In vivo : Administer 10–50 mg/kg doses in rodent models (e.g., hypothyroid rats). Measure serum T3/T4 levels and tissue-specific deiodination using LC-MS/MS. Include controls treated with propylthiouracil (PTU) to isolate thyroid hormone effects .

Q. What analytical techniques are recommended for quantifying (+)-iopanoic acid and its metabolites in biological samples?

- NMR spectroscopy : Identify monodeiodinated products (e.g., 19 and 20) via characteristic chemical shifts (δ 7.8–8.2 ppm for aromatic protons) .

- X-ray crystallography : Resolve halogen bonding patterns in enzyme-substrate complexes .

- LC-MS/MS : Use reverse-phase C18 columns with ESI-negative mode for quantification (LOQ: 0.1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in (+)-iopanoic acid’s reported effects on gene expression across tissues?

Contradictions (e.g., differential regulation of cyp19 in testes vs. ovaries) may arise from tissue-specific hormone receptor crosstalk. To address this:

- Conduct co-treatment experiments with androgen/estrogen inhibitors (e.g., 5α-dihydrotestosterone) to isolate thyroid hormone pathways .

- Use single-cell RNA-seq to map gene expression heterogeneity within tissues .

- Apply ANOVA with post hoc tests (e.g., Dunnett’s) to compare fold changes relative to controls, ensuring statistical rigor .

Q. What experimental strategies mitigate challenges in synthesizing (+)-iopanoic acid derivatives for structure-activity relationship (SAR) studies?

- Halogen substitution : Replace iodine with bromine/chlorine to assess bonding strength. Monitor enzyme affinity via surface plasmon resonance (SPR) .

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers, as stereochemistry impacts deiodination efficiency .

- Stability assays : Pre-screen derivatives for photodegradation using accelerated UV exposure tests .

Q. How should researchers address discrepancies in (+)-iopanoic acid’s pharmacokinetic data across species?

Discrepancies (e.g., half-life variability between rodents and primates) require:

- Allometric scaling : Adjust doses based on body surface area and metabolic rate .

- Compartmental modeling : Fit plasma concentration-time curves to two-compartment models to estimate Vd and clearance .

- Cross-species enzyme activity assays : Compare deiodinase kinetics (Km, Vmax) using liver microsomes from different species .

Q. What integrative approaches are recommended to study (+)-iopanoic acid’s off-target effects in multi-omics studies?

- Transcriptomics : Pair RNA-seq data with thyroid hormone receptor (TRα/TRβ) ChIP-seq to identify direct targets .

- Metabolomics : Profile serum metabolites via untargeted LC-HRMS to detect pathway disruptions (e.g., lipid peroxidation) .

- Network pharmacology : Build protein interaction networks using STRING-DB to predict non-thyroidal targets (e.g., PPARγ) .

Methodological Guidelines

- Reproducibility : Adhere to IUPAC nomenclature and SI units for reporting concentrations (e.g., μM, not "ppm") .

- Data validation : Include positive/negative controls in enzyme assays (e.g., PTU for deiodinase inhibition) .

- Ethical compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products